N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide
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Overview
Description
WAY-314724 is a chemical compound known for its potential applications in various scientific fields. It is a heteroaryl-pyrazole derivative, which has been studied for its unique properties and potential therapeutic uses.
Preparation Methods
The synthesis of WAY-314724 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. This typically involves the reaction of a pyrazole derivative with a suitable heteroaryl halide under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for WAY-314724 are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
WAY-314724 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-314724 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its ability to interact with specific proteins and enzymes.
Medicine: WAY-314724 has potential therapeutic applications, particularly in the treatment of diseases that involve the modulation of specific molecular targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-314724 involves its interaction with specific molecular targets, such as proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
WAY-314724 can be compared with other heteroaryl-pyrazole derivatives, such as WAY-311474 and other similar compounds. These compounds share a similar core structure but may differ in their specific functional groups and overall properties. WAY-314724 is unique in its specific interactions with molecular targets and its potential therapeutic applications .
Similar compounds include:
- WAY-311474
- Other heteroaryl-pyrazole derivatives
These compounds may have similar chemical properties but differ in their specific applications and biological effects.
Properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-7-4-2-1-3-6(7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZZOEQFTJBARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CNC(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351283 |
Source
|
Record name | STK299483 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424799-26-8 |
Source
|
Record name | STK299483 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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